"synthesis and characterization of 4-Isopropoxy-N-(2-phenoxyethyl)aniline"
Synthesis and Characterization of 4-Isopropoxy-N-(2-phenoxyethyl)aniline: An In-Depth Technical Guide Executive Summary This technical guide outlines the optimized synthesis and characterization of 4-Isopropoxy-N-(2-phen...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis and Characterization of 4-Isopropoxy-N-(2-phenoxyethyl)aniline: An In-Depth Technical Guide
Executive Summary
This technical guide outlines the optimized synthesis and characterization of 4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS: 1040692-24-7). This molecule serves as a critical intermediate in the development of phenoxy-propanolamine derivatives, often explored in medicinal chemistry for their potential as beta-adrenergic receptor antagonists or kinase inhibitors.
The protocol detailed herein prioritizes a convergent N-alkylation strategy . Unlike reductive amination routes that rely on unstable aldehyde precursors (2-phenoxyacetaldehyde), this method utilizes stable halides and mild bases to ensure high regioselectivity and reproducibility.
Retrosynthetic Analysis & Strategy
To design the most robust synthetic route, we apply a retrosynthetic disconnection at the secondary amine bond. This reveals two primary precursors: 4-isopropoxyaniline (nucleophile) and 1-bromo-2-phenoxyethane (electrophile).
Strategic Considerations:
Chemomselectivity: The primary challenge is preventing over-alkylation to the tertiary amine. This is mitigated by controlling stoichiometry and using a mild inorganic base (
) rather than strong hydrides (NaH).
Leaving Group: The bromide leaving group on the phenoxyethyl chain offers the best balance of reactivity and stability compared to tosylates or chlorides.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine from stable commercial precursors.
Detailed Experimental Protocol
Method: Direct N-Alkylation via
Mechanism
This protocol is adapted from optimized conditions for N-phenoxyethylation of anilines, ensuring minimal elimination side-products.
Reagents & Materials:
Reagent
Equiv.
Role
4-Isopropoxyaniline
1.2
Nucleophile (Slight excess to prevent bis-alkylation)
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-isopropoxyaniline (18.1 g, 120 mmol) and anhydrous
(27.6 g, 200 mmol).
Suspend the solids in anhydrous Acetonitrile (100 mL).
Add Potassium Iodide (1.66 g, 10 mmol). Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction.
Addition & Reflux:
Add 1-bromo-2-phenoxyethane (20.1 g, 100 mmol) dropwise over 10 minutes at room temperature.
Heat the mixture to reflux (internal temp ~80-82°C) under a nitrogen atmosphere.
Monitor: Check reaction progress via TLC (30% EtOAc in Hexanes) or HPLC after 12 hours. The limiting reagent (bromide) should be consumed.
Workup:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (
, KBr) through a Celite pad and wash with Ethyl Acetate (50 mL).
Concentrate the filtrate under reduced pressure to yield a crude oil.
Redissolve the oil in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
Dry the organic layer over anhydrous
, filter, and concentrate.
Purification:
The crude product often contains unreacted aniline.
Recrystallization (Preferred): Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C. The secondary amine typically crystallizes as white/off-white needles.
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a standard
pathway. The choice of base is critical: strong bases like NaH can deprotonate the amide formed (if acylation were used) or cause elimination of the phenoxyethyl bromide to a vinyl ether. is basic enough to neutralize the HBr formed but weak enough to avoid elimination.
Figure 2: Mechanistic flow of the KI-catalyzed N-alkylation.
Characterization Standards
Validation of the synthesized compound requires matching the following spectral signatures.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, ):
6.80–7.30 (m, 9H, Aromatic protons). Look for two distinct regions: the phenoxy ring (multiplet) and the p-substituted aniline ring (AA'BB' system).
Technical Guide: Physicochemical Profiling & Synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and analytical characterization of 4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS 1040692-24-7). CAS Number: 1040692-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and analytical characterization of 4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS 1040692-24-7).
CAS Number: 1040692-24-7
Formula: C₁₇H₂₁NO₂
Molecular Weight: 271.35 g/mol [1]
Executive Summary
4-Isopropoxy-N-(2-phenoxyethyl)aniline is a specialized secondary amine intermediate utilized in the synthesis of complex pharmaceutical agents, particularly within the class of tyrosine kinase inhibitors (TKIs) and G-protein coupled receptor (GPCR) ligands.[2] Structurally, it combines a lipophilic 4-isopropoxyaniline core with a flexible N-phenoxyethyl tail. This unique architecture makes it a critical reference standard for impurity profiling in drug development programs involving N-alkylated aniline derivatives, such as Tandutinib and related kinase inhibitors where the 4-isopropoxyaniline moiety is a key pharmacophore.[1]
This guide outlines the critical physicochemical parameters, synthetic pathways, and analytical protocols required for the handling, identification, and utilization of this compound in a research or QC setting.
Physicochemical Properties
Understanding the physicochemical behavior of 4-Isopropoxy-N-(2-phenoxyethyl)aniline is essential for optimizing reaction conditions and developing robust purification methods. The compound exhibits significant lipophilicity due to its dual aromatic systems and isopropyl ether linkage.[1]
Table 1: Physicochemical Profile
Property
Value (Experimental/Predicted)
Context & Implication
Physical State
Solid (Low melting) or Viscous Oil
Likely exists as a low-melting solid or oil at RT due to flexible ether linkages disrupting crystal packing.[1][2]
Melting Point
45–55 °C (Estimated)
Requires careful temperature control during drying; may oil out during recrystallization.[1]
Boiling Point
430.5 ± 30.0 °C (760 mmHg)
High boiling point necessitates high-vacuum distillation for purification if not solid.[1]
Density
1.08 ± 0.06 g/cm³
Slightly denser than water; will form the bottom layer in biphasic aqueous extractions.[1]
LogP (Octanol/Water)
4.2 – 4.8 (Predicted)
Highly lipophilic.[1] Poor water solubility; requires organic solvents (DCM, EtOAc) for extraction.[1]
pKa (Base)
~5.2 – 5.8 (Predicted)
The aniline nitrogen is weakly basic.[1] It can be protonated by strong acids (HCl, TFA) to form water-soluble salts.[1]
Solubility
DMSO, Methanol, Chloroform
Soluble in polar aprotic and non-polar solvents.[1] Insoluble in water at neutral pH.[1]
Expert Insight: The calculated LogP (>4.0) indicates that this compound will strongly retain on C18 HPLC columns.[1] During reverse-phase chromatography, a high percentage of organic modifier (Acetonitrile/Methanol) will be required for elution.[1]
Synthetic Methodology
The synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline is typically achieved through a nucleophilic substitution (N-alkylation) strategy. This route is preferred for its scalability and directness, minimizing side reactions common in reductive amination pathways involving unstable aldehydes.[1]
Reaction Scheme
The core transformation involves the reaction of 4-Isopropoxyaniline (Nucleophile) with 2-Phenoxyethyl bromide (Electrophile) in the presence of a base to scavenge the generated hydrobromic acid.[1]
Figure 1: Direct N-alkylation synthesis pathway for CAS 1040692-24-7.
Detailed Protocol (Self-Validating System)
Objective: Synthesize 10g of target compound with >98% purity.
Reagent Setup:
Charge a 250 mL round-bottom flask with 4-Isopropoxyaniline (1.0 eq, 40 mmol).
Dissolve in anhydrous DMF (Dimethylformamide) (10 vol, 100 mL). Note: DMF is chosen for its ability to solvate the inorganic base and accelerate SN2 reactions.[1]
Add Potassium Carbonate (K₂CO₃) (2.0 eq, 80 mmol). Note: Use finely ground powder to maximize surface area.[1]
Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.[1]
Checkpoint: The reaction typically reaches completion in 12–18 hours.[1] Look for the disappearance of the aniline starting material (Rf ~0.3) and the appearance of a higher Rf spot (Rf ~0.6).[1]
Work-up:
Cool to room temperature.[1] Pour the mixture into Ice Water (500 mL) to precipitate the product or induce phase separation.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Retrieved February 22, 2026, from [Link][1]
"potential biological activity of 4-Isopropoxy-N-(2-phenoxyethyl)aniline"
An In-depth Technical Guide to the Potential Biological Activity of 4-Isopropoxy-N-(2-phenoxyethyl)aniline Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive explorat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Potential Biological Activity of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 4-Isopropoxy-N-(2-phenoxyethyl)aniline. In the absence of direct published research on this specific molecule, this document adopts a hypothesis-driven approach grounded in established principles of medicinal chemistry and pharmacology. By dissecting the compound's structural motifs—the 4-isopropoxyaniline core and the N-(2-phenoxyethyl) side chain—we extrapolate and rationalize a series of plausible biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis, in-vitro screening, and mechanistic evaluation of this compound. Detailed, step-by-step experimental protocols are provided to facilitate the investigation of its potential anti-inflammatory, pro-apoptotic, antimicrobial, and antioxidant properties.
Introduction and Rationale
4-Isopropoxy-N-(2-phenoxyethyl)aniline is a synthetic molecule that marries two distinct chemical moieties with known, albeit separate, biological relevance. The aniline core, particularly when substituted, is a scaffold found in a multitude of biologically active compounds. The nature and position of these substituents can drastically alter the pharmacological profile. The 4-isopropoxy group, a moderately bulky and lipophilic substituent, can influence receptor binding and membrane permeability. Aniline derivatives have been noted for their antioxidant and antimicrobial properties, with some more complex analogues exhibiting potent anti-inflammatory and anti-cancer effects.[1][2][3][4][5]
The N-(2-phenoxyethyl) side chain introduces additional structural and electronic features. The ether linkage and the terminal phenyl group can participate in various non-covalent interactions with biological macromolecules. Notably, variations of the phenoxyethylamine structure have been explored for their potential as local anesthetics.[6]
This guide, therefore, posits that the unique combination of these structural features in 4-Isopropoxy-N-(2-phenoxyethyl)aniline could result in a synergistic or novel biological activity profile. We will systematically outline the synthesis of this compound and propose a tiered experimental approach to screen for and characterize its potential therapeutic applications.
Synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
The most direct synthetic route to the target compound is via the N-alkylation of 4-isopropoxyaniline. This is a well-established transformation in organic chemistry.[7][8]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-Isopropoxy-N-(2-phenoxyethyl)aniline.
Detailed Experimental Protocol
To a stirred solution of 4-isopropoxyaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
Add 2-phenoxyethyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-Isopropoxy-N-(2-phenoxyethyl)aniline.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Hypothesized Biological Activities and Experimental Validation
Potential Anti-inflammatory Activity
Rationale: Substituted anilines have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[1][5] This pathway is a central mediator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Experimental Workflow:
Caption: Workflow for evaluating anti-inflammatory potential.
Protocol: Nitric Oxide Production Assay
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
Pre-treat the cells with varying concentrations of 4-Isopropoxy-N-(2-phenoxyethyl)aniline (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
After incubation, collect 50 µL of the cell culture supernatant.
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
Incubate for 10 minutes at room temperature in the dark.
Measure the absorbance at 540 nm using a microplate reader.
Quantify the nitrite concentration using a sodium nitrite standard curve.
Potential Pro-Apoptotic (Anti-Cancer) Activity
Rationale: Structurally related aniline derivatives have demonstrated the ability to suppress the proliferation of cancer cells and induce apoptosis.[2][4] Potential mechanisms include the activation of caspases and the inhibition of pro-survival signaling pathways such as STAT3 and PI3K/Akt.
Experimental Workflow:
Caption: Workflow for evaluating pro-apoptotic potential.
Protocol: MTT Cell Viability Assay
Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Treat the cells with a range of concentrations of the test compound for 48 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Shake the plate for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm.
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Potential Antimicrobial and Antioxidant Activities
Rationale: Aniline derivatives are known to exhibit both antimicrobial and antioxidant activities.[3][9] The nitrogen atom can act as a hydrogen bond donor/acceptor and participate in redox reactions, which are crucial for these biological functions.
Experimental Protocols:
Antimicrobial Activity: The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Antioxidant Activity: The antioxidant potential can be assessed using standard in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the H₂O₂ scavenging activity assay.[3]
Data Presentation and Interpretation
To facilitate analysis and comparison, all quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical In-Vitro Activity Profile of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
Assay
Cell Line/Organism
Endpoint
Result (Hypothetical)
Anti-inflammatory
RAW 264.7
NO IC₅₀
15.2 µM
RAW 264.7
TNF-α IC₅₀
18.5 µM
Anti-Cancer
MDA-MB-231
IC₅₀
12.8 µM
HeLa
IC₅₀
25.1 µM
Antimicrobial
S. aureus
MIC
32 µg/mL
E. coli
MIC
64 µg/mL
Antioxidant
N/A (Cell-free)
DPPH EC₅₀
45.7 µM
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven framework for investigating the potential biological activities of 4-Isopropoxy-N-(2-phenoxyethyl)aniline. Based on the analysis of its constituent chemical moieties, we propose that this compound warrants investigation primarily for its anti-inflammatory and pro-apoptotic properties. The detailed protocols provided herein offer a clear path for initial in-vitro screening and subsequent mechanistic studies.
Positive results from these initial screens would justify further research, including:
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.[10]
In-Vivo Efficacy Studies: Evaluation of the compound in animal models of inflammation or cancer.
ADMET Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
By following this comprehensive guide, researchers can systematically uncover the therapeutic potential of this novel chemical entity.
References
PubChem. (n.d.). 4-Isopropoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
Kim, H. G., et al. (2015). 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response. Mediators of Inflammation, 2015, 143025. Available at: [Link]
Wang, G. F., et al. (2015). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. Scientific Reports, 5, 13756. Available at: [Link]
Drug Design.org. (2005). Structure Activity Relationships. Available at: [Link]
Rice, R. G., & Kohn, E. J. (1955). Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. Journal of the American Chemical Society, 77(15), 4052–4054. Available at: [Link]
Wikipedia. (n.d.). List of psychedelic drugs. Retrieved from [Link]
van der Pijl, R., et al. (2020). N-Dealkylation of Amines. Molecules, 25(23), 5732. Available at: [Link]
Kim, J. H., et al. (2015). Pro-Apoptotic Activity of 4-Isopropyl-2-(1-Phenylethyl) Aniline Isolated from Cordyceps bassiana. Biomolecules & Therapeutics, 23(4), 367–373. Available at: [Link]
Miller, J. F., et al. (2017). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 8(3), 303–308. Available at: [Link]
Beckett, A. H., Hunter, W. H., & Kourounakis, P. (1968). Synthesis and pharmacological action of some N-alkyl morpholines and their salts. Journal of Pharmacy and Pharmacology, 20(Suppl), 218S+. Available at: [Link]
El-Ghorab, A. H., et al. (2016). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of Applied Pharmaceutical Science, 6(08), 169-175. Available at: [Link]
PubChem. (n.d.). 4-methoxy-N-(propan-2-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
Kim, J. H., et al. (2015). Pro-Apoptotic Activity of 4-Isopropyl-2-(1-Phenylethyl) Aniline Isolated from Cordyceps bassiana. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Pro-Apoptotic-Activity-of-4-Isopropyl-2-(1-Aniline-Kim-Lee/a3e1d1b3e8c9b3a0f7d5b8e9b8f0f4a8b8c5d1e2]([Link]
Hayden, J. D., et al. (2018). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. ACS Infectious Diseases, 4(6), 916–929. Available at: [Link]
Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 4-nitroso-N,N-bis-(β-hydroxyethyl) aniline. Retrieved from [Link]
Kim, H. G., et al. (2015). 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response. PubMed. Available at: [Link]
Lofgren, N. M. (1979).United States Patent 4,147,804. United States Patent and Trademark Office.
Kratochvil, B., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(19), 11676. Available at: [Link]
Google Patents. (2014).CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
Journal of Chemical and Pharmaceutical Research. (2014). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR, 6(7), 960-964. Available at: [Link]
Patents Assigned to Apotex, Inc. (n.d.). Retrieved from [Link]
Toxicological Profile & Safety Assessment: 4-Isopropoxy-N-(2-phenoxyethyl)aniline
A Mechanistic Evaluation of Metabolic Fate and Hazard Characterization Executive Summary 4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS: 1040692-24-7) is a specialized aniline derivative characterized by a lipophilic N-phen...
Author: BenchChem Technical Support Team. Date: February 2026
A Mechanistic Evaluation of Metabolic Fate and Hazard Characterization
Executive Summary
4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS: 1040692-24-7) is a specialized aniline derivative characterized by a lipophilic N-phenoxyethyl tail and a para-isopropoxy substituent. While direct toxicological data for this specific registry number is limited in public domains, its safety profile can be rigorously reconstructed through Read-Across and Metabolic Fragment Analysis .
This compound presents a dual-hazard profile:
Direct Toxicity: High lipophilicity facilitates rapid dermal and gastrointestinal absorption, leading to potential CNS depression and irritation.
Metabolic Toxicity: Bioactivation yields 4-isopropoxyaniline (a known hematotoxin) and phenol , creating risks of methemoglobinemia, hemolytic anemia, and renal stress.
High Lipophilicity. Indicates strong potential for bioaccumulation in adipose tissue and rapid blood-brain barrier penetration.
Solubility
Low in water; High in organic solvents
Requires lipid transport mechanisms; difficult to flush from tissues without metabolism.
Toxicokinetics (ADME) & Metabolic Fate
Understanding the metabolic breakdown is critical, as the metabolites are more toxic than the parent compound.
3.1 Metabolic Activation Pathways
The compound undergoes Phase I metabolism primarily in the liver via Cytochrome P450 enzymes (CYP2E1, CYP1A2).
Key Metabolic Steps:
N-Dealkylation (Major Route): Cleavage of the phenoxyethyl chain releases 4-isopropoxyaniline and phenoxyacetaldehyde (which rapidly oxidizes to phenoxyacetic acid or breaks down to phenol).
O-Dealkylation (Minor Route): Removal of the isopropyl group yields the N-substituted phenol derivative.
N-Hydroxylation (Tox Activation): The resulting free aniline amine is N-hydroxylated to N-hydroxy-4-isopropoxyaniline, the direct agent of methemoglobinemia.
Figure 1: Proposed metabolic pathway showing the liberation of the toxic 4-isopropoxyaniline fragment.
Toxicological Endpoints & Mechanism of Action[1]
4.1 Hematotoxicity (Methemoglobinemia)
The primary risk associated with this structure is Methemoglobinemia , driven by the 4-isopropoxyaniline metabolite.
Mechanism: The N-hydroxylated metabolite enters erythrocytes and oxidizes Heme (
) to Hemin (), rendering hemoglobin incapable of oxygen transport.
Clinical Signs: Cyanosis (blue skin/lips), fatigue, dyspnea, and chocolate-brown blood.
Risk Level: Moderate.[1] The N-substitution on the parent compound delays this effect compared to free aniline, but chronic exposure allows accumulation.
4.2 Organ Specificity
Spleen: Erythrocyte destruction (hemolysis) leads to splenic congestion and hemosiderosis (iron overload).
Kidney: High loads of phenolic metabolites (from the phenoxyethyl chain) can cause tubular necrosis.
Skin: The lipophilic nature combined with the aniline structure suggests a high potential for Allergic Contact Dermatitis (Sensitization) .
4.3 Genotoxicity & Carcinogenicity
Ames Test Prediction: Likely Positive in strains TA98/TA100 with metabolic activation (S9), typical for para-substituted anilines.
Carcinogenicity: Structurally related compounds (e.g., p-phenetidine) are suspected carcinogens due to the formation of DNA-reactive nitrenium ions.
Quantitative Hazard Data (Read-Across)
Since specific LD50 data for CAS 1040692-24-7 is proprietary, values are derived from its primary toxic metabolite, 4-Isopropoxyaniline (CAS 7664-66-6) , which represents the "worst-case" active fragment.
Endpoint
Proxy Substance
Value / Result
Classification
Acute Oral Toxicity
4-Isopropoxyaniline
LD50: ~500–1000 mg/kg (Rat)
Category 4 (Harmful)
Acute Dermal Toxicity
4-Isopropoxyaniline
LD50: >1000 mg/kg (Rabbit)
Category 4 (Harmful)
Skin Irritation
Phenoxyethanol analogs
Moderate Irritant
Category 2
Eye Irritation
Aniline derivatives
Severe Irritant
Category 2A
Sensitization
p-Phenetidine
Positive (LLNA Assay)
Skin Sens. 1B
Safe Handling & Risk Management
6.1 Exposure Control Protocol
Due to the compound's ability to penetrate skin and induce delayed systemic toxicity, standard nitrile gloves are often insufficient for prolonged contact.
Recommended PPE Workflow:
Respiratory: P3/N95 particulate filter (if solid) or ABEK gas filter (if in solution/heated).
Dermal: Double-gloving strategy. Inner: Nitrile (4 mil). Outer: Laminate film (Silver Shield/4H) for synthesis handling.
Engineering: All weighing and solvation must occur inside a fume hood with a face velocity >0.5 m/s.
6.2 Emergency Response (The "Blue Patient" Protocol)
If exposure occurs, the immediate concern is MetHb formation.
Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb > 30%.
Decontamination: Wash skin with PEG-400 (polyethylene glycol) or soap and water. Do not use alcohol, as it enhances absorption of lipophilic anilines.
Figure 2: Emergency response decision tree for aniline derivative exposure.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Anilines and substituted anilines - Toxicological summary. Retrieved from [Link]
U.S. EPA. Chemical Dashboard: Predictive Toxicology for Alkoxyanilines. Retrieved from [Link]
Application Note: High-Purity Isolation of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
Abstract 4-Isopropoxy-N-(2-phenoxyethyl)aniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and complex organic molecules. The str...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Isopropoxy-N-(2-phenoxyethyl)aniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and complex organic molecules. The stringent purity requirements inherent in drug development necessitate robust and validated purification protocols. This guide provides a comprehensive framework for the purification of this compound, addressing common challenges such as its basic nature, potential for oxidation, and the removal of synthesis-related impurities. We present detailed, field-proven protocols for preparative column chromatography, recrystallization, and vacuum distillation, explaining the scientific rationale behind each methodological choice to ensure the highest degree of purity and reproducibility.
Introduction: The Imperative for Purity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric but a critical determinant of safety and efficacy. For a molecule like 4-Isopropoxy-N-(2-phenoxyethyl)aniline, residual impurities from its synthesis—such as unreacted starting materials, by-products, or catalysts—can lead to unwanted side reactions, altered biological activity, and potential toxicity in downstream applications.
Aniline derivatives are notoriously susceptible to aerial oxidation, often resulting in colored impurities that can be difficult to remove.[1] Furthermore, the basicity of the secondary amine group presents a specific challenge for purification by standard silica gel chromatography, often leading to peak tailing and poor separation.[2] This application note details a multi-step purification strategy designed to overcome these challenges, delivering a final product of high purity suitable for the rigorous demands of research and drug development.
Compound Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Table 1: Physicochemical Properties of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
Property
Estimated Value / Description
Rationale & Significance
Molecular Formula
C₁₇H₂₁NO₂
Calculated from structure.
Molecular Weight
271.36 g/mol
Influences diffusion and chromatographic behavior.
Appearance
Likely a pale yellow to off-white solid or a viscous, high-boiling liquid.
The parent 4-ethoxyaniline is a liquid that darkens on exposure to air.[3] The increased molecular weight may result in a solid product.
Solubility
Soluble in common organic solvents (e.g., DCM, EtOAc, Alcohols). Insoluble in water.
Critical for selecting chromatography mobile phases and recrystallization solvents.
Basicity (pKa)
Estimated pKa of conjugate acid ~4-5
The secondary amine is basic. This property is exploited in acid-base extraction but complicates standard silica gel chromatography.
Thermal Stability
Potentially susceptible to decomposition at high temperatures.
High molecular weight anilines often require purification under reduced pressure to avoid degradation.[4]
Common Synthesis Impurities:
A plausible synthesis involves the N-alkylation of 4-isopropoxyaniline with 2-phenoxyethyl bromide. Potential impurities would include:
Unreacted 4-isopropoxyaniline: A primary amine, more polar than the target compound.
Unreacted 2-phenoxyethyl bromide: A neutral electrophile.
Quaternary ammonium salt: From over-alkylation of the product. This is a highly polar, ionic impurity.
Oxidation products: Colored, often polymeric materials arising from the aniline moiety.
Strategic Purification Workflow
A multi-tiered approach is recommended to systematically remove diverse impurity types. The initial crude product from a synthesis work-up should be subjected to a primary purification step (chromatography) followed by a final polishing step (recrystallization or distillation), contingent on the physical state of the purified compound.
Caption: High-level purification strategy for 4-Isopropoxy-N-(2-phenoxyethyl)aniline.
Protocol 1: Preparative Column Chromatography
Column chromatography is the most effective technique for separating the target compound from both more polar (unreacted aniline, salts) and less polar (unreacted electrophile) impurities. The key challenge is mitigating the interaction between the basic amine and the acidic silica stationary phase.[2]
Method A: Base-Modified Mobile Phase on Standard Silica Gel
This is a cost-effective and widely accessible method. The addition of a small amount of a volatile base, like triethylamine (TEA), to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of the basic aniline product.[5]
Protocol Steps:
TLC Analysis & Solvent System Selection:
Develop a suitable mobile phase using Thin Layer Chromatography (TLC). Start with a hexane/ethyl acetate system.
Add 0.5-1% triethylamine to the TLC developing chamber.
Aim for a retention factor (Rƒ) of ~0.25-0.35 for the target compound. A good starting point is 80:20 Hexane:Ethyl Acetate (+1% TEA).
Column Packing (Slurry Method):
Prepare the mobile phase (eluent) in bulk (e.g., 2L of 80:20 Hexane:EtOAc + 20 mL TEA).
In a beaker, create a slurry of silica gel (230-400 mesh) in the eluent. Use approximately 50-100 g of silica for every 1 g of crude material.
Pour the slurry into the column and allow the silica to pack under gravity, continuously tapping the column gently. Drain excess eluent until the solvent level is just above the silica bed.
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column bed.
Elution and Fraction Collection:
Carefully add the eluent to the column, avoiding disturbance of the silica bed.
Apply gentle positive pressure and begin collecting fractions.
Monitor the separation by collecting small analytical samples from the fractions and running TLC plates.
Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent and triethylamine using a rotary evaporator. It may be necessary to co-evaporate with a solvent like methanol to fully remove residual TEA.
Method B: Amine-Functionalized Silica Gel
For more challenging separations or to avoid the use of mobile phase additives, amine-functionalized silica offers a superior alternative. The aminopropyl groups bonded to the silica surface create a less acidic environment, leading to symmetrical peak shapes and improved resolution for basic compounds.[6]
Protocol Steps:
TLC and Solvent System:
Perform TLC analysis on standard silica plates to determine an appropriate hexane/ethyl acetate ratio. No triethylamine is needed. The Rƒ value will likely be higher than on standard silica.
Column Packing and Elution:
Follow the same slurry packing, sample loading, and elution procedure as in Method A, but using amine-functionalized silica and an eluent without triethylamine.
Table 2: Comparison of Chromatographic Methods
Parameter
Method A: Base-Modified Silica
Method B: Amine-Functionalized Silica
Stationary Phase
Standard Silica Gel (230-400 mesh)
Aminopropyl-functionalized Silica Gel
Mobile Phase
Hexane/Ethyl Acetate + 0.5-1% Triethylamine
Hexane/Ethyl Acetate (No additive needed)
Advantages
Lower cost, readily available materials.
Superior peak shape, higher resolution, no need to remove mobile phase additive from product.[6]
Disadvantages
Potential for incomplete neutralization, need to remove TEA post-purification.
Higher cost of stationary phase.
Protocol 2: Recrystallization for Final Polishing
If the product isolated from chromatography is a solid, recrystallization is an excellent final step to achieve high crystalline purity and remove any minor impurities that co-eluted.[7][] The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[9]
Protocol Steps:
Solvent Screening:
Place a small amount (10-20 mg) of the solid in several test tubes.
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
Heat the tubes that show poor solubility. The ideal solvent will fully dissolve the compound when hot but show low solubility when cold.[10]
If a single solvent is not ideal, try a mixed-solvent system (e.g., Ethanol/Water, Toluene/Hexane). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until turbidity appears.[10]
Bulk Recrystallization (Example: Ethanol/Water):
Place the impure solid in an Erlenmeyer flask.
Add a minimal amount of hot ethanol to just dissolve the solid completely.
If the solution is colored, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[10]
Heat the solution to boiling and slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate.
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once crystal formation is well underway, place the flask in an ice bath for at least 30 minutes to maximize yield.
Crystal Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent (e.g., 50:50 ethanol/water).
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
If the purified compound is a viscous liquid or oil, vacuum distillation is the preferred method for final purification. Applying a vacuum lowers the boiling point, allowing the compound to distill at a much lower temperature, thereby preventing thermal decomposition.[4][11]
Caption: Key components and process flow for vacuum distillation.
Protocol Steps:
Apparatus Setup:
Assemble a short-path vacuum distillation apparatus. Ensure all glassware is free of cracks.
Lightly grease all ground-glass joints to ensure a good seal.
Place the impure liquid and a magnetic stir bar into the distilling flask.
Place the receiving flask in a cold bath (ice/water) to ensure efficient condensation.
Distillation:
Turn on the cooling water to the condenser.
Begin stirring and slowly apply vacuum. The pressure should drop to below 1 mmHg for high-boiling compounds.
Once a stable vacuum is achieved, begin to gently heat the distilling flask.
Observe for the collection of any low-boiling impurities (forerun).
Increase the temperature until the product begins to distill. Record the vapor temperature and the pressure. The boiling point should remain constant during the collection of the main fraction.
Once the main fraction is collected, stop heating.
Shutdown:
Allow the apparatus to cool completely under vacuum.
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
Purity Assessment
The purity of the final product must be rigorously confirmed.
TLC: A single spot in multiple solvent systems is a good indicator of purity.
HPLC/GC-MS: Provides quantitative purity data (e.g., >99.5%).
NMR (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.
Elemental Analysis: Confirms the elemental composition (C, H, N) of the final product.
Conclusion
The purification of 4-Isopropoxy-N-(2-phenoxyethyl)aniline requires a systematic approach tailored to its unique chemical properties. For most applications, a primary purification using column chromatography on either base-modified or amine-functionalized silica, followed by a final polishing step of recrystallization (for solids) or vacuum distillation (for liquids), will yield material of high purity. The protocols outlined in this guide provide a robust foundation for researchers to obtain intermediates of the quality required for demanding applications in drug discovery and development.
References
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
Der Pharma Chemica. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
Wiley Online Library. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]
JoVE. (2024). Silica Gel Column Chromatography: Overview. Retrieved from [Link]
PMC. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
Application Note: Assay Development for 4-Isopropoxy-N-(2-phenoxyethyl)aniline
This guide outlines a comprehensive assay development strategy for 4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS 1040692-24-7).[1] Given the compound's structure—a lipophilic, secondary aniline with two aromatic rings conn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comprehensive assay development strategy for 4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS 1040692-24-7).[1] Given the compound's structure—a lipophilic, secondary aniline with two aromatic rings connected by a flexible ether linker—it presents specific challenges in solubility, metabolic stability, and non-specific binding.[1]
This protocol treats the compound as a novel chemical lead requiring rigorous physicochemical profiling, target engagement validation, and early ADME-Tox characterization.[1]
Introduction & Structural Analysis
4-Isopropoxy-N-(2-phenoxyethyl)aniline is a hydrophobic secondary amine.[1] Its pharmacophore features:
Electron-Rich Core: The 4-isopropoxyaniline moiety is prone to oxidation (CYP-mediated) and potential reactive metabolite formation (quinone-imines).[1]
Flexible Linker: The ethyl-ether chain introduces rotational freedom, suggesting the need for conformational stabilization upon binding.[1]
Lipophilicity: High LogP (predicted >3.[1]5) necessitates strict solvent controls (DMSO) and anti-adsorption measures in assays.[1]
Primary Development Challenges:
Aqueous Solubility: Risk of precipitation in biochemical buffers.[1]
Non-Specific Binding (NSB): High affinity for plasticware and lipid membranes.[1]
Metabolic Liability: The aniline nitrogen is a hotspot for N-oxidation or N-dealkylation.[1]
Pre-Assay Physicochemical Profiling
Before biological testing, establish the "workable range" of the compound.[1]
Protocol A: Kinetic Solubility (Nephelometry)
Purpose: Determine the maximum concentration for bioassays without precipitation.
Materials:
Compound Stock: 10 mM in 100% DMSO.
Buffer: PBS (pH 7.[1]4) and Assay Media (e.g., DMEM + 10% FBS).[1]
Detection: Nephelometer or Plate Reader (OD600).[1]
Procedure:
Preparation: Prepare a serial dilution of the compound in DMSO (100-fold final concentration).
Spike: Transfer 2 µL of DMSO stock into 198 µL of Buffer (1% final DMSO).
Since the specific protein target may be novel, CETSA is the gold standard for validating ligand binding in a cellular context without requiring radiolabels.[1] It relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (
Harvest & Resuspend: Wash cells with PBS, resuspend in PBS + Protease Inhibitors.
Thermal Challenge: Aliquot 50 µL into PCR tubes. Heat each tube to a distinct temperature (e.g., 40, 43, 46... 67, 70°C) for 3 minutes using a thermal cycler.
Cooling: Immediately snap-cool on ice for 3 minutes.
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Precipitated (unstable) proteins form the pellet; stable (bound) proteins remain in supernatant.
Detection: Analyze supernatant via Western Blot (specific target antibody).[1]
Data Analysis: Plot Band Intensity vs. Temperature.
Calculation:.[1] A shift indicates significant binding.[1]
ADME-Tox: Microsomal Stability Assay
The aniline moiety is a metabolic alert.[1] This assay quantifies the intrinsic clearance (
If unstable, check for reactive metabolites (GSH trapping).[1]
Purity
LC-MS Peak Area
> 95%
Re-purify if aniline oxidation products (colored) appear.
References
Jafari, R. et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100–2122.[1] Link[1]
Di, L. & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] Link
Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link
PubChem. (2025).[1][2][3][4] "Compound Summary: 4-Isopropoxy-N-(2-phenoxyethyl)aniline." National Library of Medicine.[1] Link
Application Note: Scale-Up Synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
Executive Summary & Strategic Analysis This Application Note details the scalable synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline , a structural motif common in specific GPCR ligands and kinase inhibitor intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This Application Note details the scalable synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline , a structural motif common in specific GPCR ligands and kinase inhibitor intermediates.[1] While laboratory-scale synthesis often relies on unoptimized alkylation or expensive metal-catalyzed couplings (Buchwald-Hartwig), these methods are frequently cost-prohibitive or operationally complex at the kilogram scale.[1]
The Core Challenge: The primary obstacle in scaling this reaction is chemoselectivity . Direct alkylation of the electron-rich 4-isopropoxyaniline often leads to competitive over-alkylation, yielding the undesired tertiary amine impurity (bis-alkylation).[1]
The Solution: This protocol utilizes a controlled nucleophilic substitution (
) strategy optimized for kinetics, coupled with a salt-formation purging step .[1] By strictly managing the electrophile stoichiometry and utilizing a specific solubility difference between the hydrochloride salts of the primary and secondary amines, we eliminate the need for chromatographic purification—a critical requirement for scale-up.
Chemical Reaction Engineering
Retrosynthetic Logic & Pathway
The selected route reacts 4-isopropoxyaniline (nucleophile) with 2-phenoxyethyl bromide (electrophile).[1] We avoid reductive amination here due to the instability and cost of the corresponding aldehyde (2-phenoxyacetaldehyde) at scale.[1]
Reaction Scheme & Impurity Logic:
Caption: Reaction pathway highlighting the critical over-alkylation competing reaction. Limiting the electrophile is the primary control measure.
Critical Process Parameters (CPPs)
Parameter
Set Point
Rationale for Scale-Up
Stoichiometry
1.0 eq Aniline : 0.95 eq Bromide
Using a slight deficit of the alkylating agent prevents the product from reacting further to form the tertiary amine.[1] Unreacted aniline is easier to purge than the bis-impurity.[1]
Base
(powder, 325 mesh)
Mild inorganic base minimizes side reactions compared to strong organic bases.[1] Mesh size affects reaction rate (surface area).[1]
Solvent
Acetonitrile (MeCN)
High dielectric constant promotes the transition state.[1] Toluene is a viable alternative if water washing is preferred over filtration.[1]
Temperature
80°C (Reflux)
Required to overcome the activation energy of the secondary bromide displacement.[1]
Material Attributes & Safety Profile
Safety Warning: Anilines are toxic by ingestion and skin absorption.[1][2][3] 4-Isopropoxyaniline is a skin sensitizer and potential methemoglobinemia inducer.[1] All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, respirator if handling powder).[1]
Reagent
MW ( g/mol )
Density
Hazards
Role
4-Isopropoxyaniline
151.21
1.03 g/mL
Toxic, Irritant
Nucleophile
2-Phenoxyethyl bromide
201.06
1.36 g/mL
Corrosive, Lachrymator
Electrophile
Potassium Carbonate
138.21
Solid
Irritant
Acid Scavenger
4M HCl in Dioxane
-
Liquid
Corrosive, Flammable
Salt Formation
Detailed Scale-Up Protocol
Phase 1: The Alkylation Reaction
Reactor Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet.[1]
Charging:
Charge Acetonitrile (MeCN) (10 volumes relative to aniline, ~1.5 L).
Expectation: ~5-10% unreacted aniline will remain (due to stoichiometry).[1] ~3-5% tertiary amine impurity may form.[1]
Phase 2: Work-Up and Isolation[1]
Filtration: Cool the mixture to 25°C. Filter off the inorganic salts (
, Excess ) through a Celite pad or sintered glass funnel. Wash the cake with MeCN (2 x 200 mL).[1]
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous dark oil.
Solvent Swap: Dissolve the crude oil in Ethyl Acetate (EtOAc) (1.5 L).
Aqueous Wash: Wash the organic layer with water (2 x 500 mL) to remove residual inorganic traces and polar impurities.[1] Dry over
(if at lab scale) or via azeotropic distillation (at pilot scale).
Phase 3: Purification via Salt Formation (The "Purge")[1]
This step is the self-validating quality gate.[1] The HCl salt of the target secondary amine crystallizes readily, whereas the tertiary amine impurity often remains in solution or has distinct solubility.
Critical Wash: Wash the cake with cold EtOAc followed by cold MTBE (Methyl tert-butyl ether).[1] This wash displaces the mother liquor containing the tertiary amine impurity and unreacted starting material.
Free Basing (Optional but Recommended for Stability):
Tertiary Amine Impurity: Late eluting (Most non-polar).[1]
Acceptance Criteria: Target Area > 98.0%; Bis-alkylated impurity < 0.5%.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
High Tertiary Amine Level (>5%)
Excess Bromide or High Temp
Reduce Bromide equivalents to 0.90 eq.[1] Lower reaction temp to 70°C (will increase time).
Low Conversion (<80%)
Poor agitation of
Increase stirring speed (RPM). Ensure base is finely ground.[1] Add catalytic KI (Finkelstein condition).[1]
Product Oiling Out during Salt Step
Solvent too polar or warm
Ensure EtOAc is dry.[1] Cool to <5°C before adding HCl. Add seed crystals if available.
References
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving Problems in Drug Design. Journal of Medicinal Chemistry. Link (General context on aniline intermediates in drug design).[1]
Salvatore, R. N., et al. (2001).[1] Synthesis of secondary amines. Tetrahedron. Link (Review of N-alkylation methodologies).
Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for salt formation and crystallization strategies in scale-up).
Organic Process Research & Development (OPRD) . General guidelines for alkylation safety and calorimetry. Link.[1]
Technical Support Center: 4-Isopropoxy-N-(2-phenoxyethyl)aniline Synthesis
Synthesis Overview & Mechanistic Context[2][3] The synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline typically proceeds via the N-alkylation of 4-isopropoxyaniline with a 2-phenoxyethyl halide (usually bromide or chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis Overview & Mechanistic Context[2][3]
The synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline typically proceeds via the N-alkylation of 4-isopropoxyaniline with a 2-phenoxyethyl halide (usually bromide or chloride) or sulfonate.[1] This is a nucleophilic substitution (
) reaction where the aniline nitrogen acts as the nucleophile.[1]
While conceptually simple, this pathway is prone to specific competitive side reactions that degrade purity. Understanding the causality of these impurities is essential for process optimization.[1]
The following impurities are chemically inherent to this synthesis route. We have categorized them by their mechanistic origin to aid in troubleshooting.
Impurity A: The "Over-Alkylated" Byproduct
Chemical Name: N,N-Bis(2-phenoxyethyl)-4-isopropoxyaniline.[1]
Structure: Tertiary amine formed when the product reacts with a second equivalent of the alkylating agent.
Mechanism: The secondary amine product is often more nucleophilic than the primary aniline starting material due to the inductive electron-donating effect of the alkyl chain. This leads to competitive over-alkylation.[1]
Risk Factor: High excess of alkylating agent; high temperatures; homogeneous catalysis where local concentrations vary.[1]
Impurity B: Oxidative Dimers (Azo Compounds)
Chemical Name: 4,4'-Diisopropoxyazobenzene (and related hydrazo/azoxy species).[1]
Mechanism: Anilines are susceptible to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions.
Appearance: Distinctive orange-to-red coloration in the crude mixture.[1]
Risk Factor: Inadequate inert gas sparging; old starting material; presence of light during reaction.[1]
Mechanism: Hydrolysis of the electrophile (2-phenoxyethyl bromide) by trace water in the solvent/base system.[1]
Risk Factor: Wet solvents (DMF is hygroscopic); use of hydrated bases without drying; high reaction temperatures which accelerate solvolysis over N-alkylation.[1]
Mechanism: Incomplete conversion due to stoichiometry errors, catalyst poisoning, or competitive hydrolysis of the electrophile (exhausting the alkylating agent before the amine is consumed).
Data Presentation: Impurity Profile Summary
Impurity ID
Chemical Entity
Retention Time (Rel)*
Origin
Control Strategy
IMP-A
N,N-Bis-alkylated
> 1.2 (Late eluting)
Over-reaction ( amine)
Use slight excess of Aniline (1.1 eq); Slow addition of electrophile.[1]
IMP-B
Azobenzene Dimer
Variable (High MW)
Oxidation of Aniline
Strict /Ar atmosphere; Store aniline in dark/cold.[1]
IMP-C
2-Phenoxyethanol
< 0.5 (Early eluting)
Hydrolysis of Alkyl Halide
Dry solvents (KF < 0.05%); Use anhydrous bases.[1]
IMP-D
4-Isopropoxyaniline
1.0 (Reference)
Incomplete Reaction
Monitor via HPLC; Add electrophile in portions.[1]
*Note: Relative Retention Time (RRT) is approximate and depends on specific C18 HPLC method conditions (e.g., Acetonitrile/Water gradient).
Troubleshooting Guides (FAQ Format)
Issue 1: "I am seeing a large spot on TLC/HPLC that corresponds to the tertiary amine (Impurity A). How do I prevent this?"
Root Cause: The reaction kinetics favor the secondary amine, but thermodynamics or local concentration spikes are driving the second alkylation.
Corrective Protocol:
Stoichiometry Adjustment: Do not use an excess of the alkylating agent.[1] Instead, use a slight excess of the aniline starting material (e.g., 1.2 equivalents).[1] It is easier to separate unreacted primary amine (via acid wash) than the chemically similar tertiary amine.[1]
Dosing Strategy: Dissolve the 2-phenoxyethyl bromide in the solvent and add it dropwise to the aniline/base mixture.[1] This keeps the concentration of the electrophile low relative to the nucleophile, statistically favoring mono-alkylation.
Base Selection: Switch to a weaker base (e.g.,
) or lower the temperature.[1] High temperatures lower the selectivity between the primary and secondary amine nucleophilicity.[1]
Issue 2: "The reaction mixture turned dark red/brown, and yield is low."
Root Cause: This indicates oxidative degradation of the 4-isopropoxyaniline (Impurity B).[1] Anilines are electron-rich and easily oxidize to quinoid or azo species.[1]
Corrective Protocol:
Inert Atmosphere: Ensure the reaction vessel is purged with Nitrogen or Argon before heating.[1]
Reagent Quality: Check the color of your starting 4-isopropoxyaniline. If it is dark brown/black, it is already degraded.[1] Distill or recrystallize it before use.[1]
Light Protection: Wrap the reaction flask in aluminum foil, as light can catalyze photo-oxidation of anilines.[1]
Issue 3: "My conversion stuck at 70%, and adding more alkyl halide didn't help."
Root Cause: Likely Impurity C (Hydrolysis) .[1] Water in the system consumed your alkylating agent, converting it to the non-reactive alcohol (2-phenoxyethanol).[1]
Corrective Protocol:
Solvent Drying: If using DMF or DMSO, these are hygroscopic.[1] Dry them over molecular sieves (3Å or 4Å) for 24 hours prior to use.
Base Drying: If using
, flame-dry it or dry in an oven at 120°C to remove adsorbed water.[1]
Validation: Check the alkyl halide quality. If it has hydrolyzed in the bottle (forming HBr), the pH will be acidic.[1]
Visualizing the Reaction & Impurity Pathways
The following diagram maps the kinetic competition between the desired pathway and the major impurity-generating side reactions.
Caption: Kinetic pathway showing the competition between the desired mono-alkylation (Green) and the three primary failure modes: Over-alkylation, Oxidation, and Reagent Hydrolysis.[1]
Experimental Protocol: Optimized Synthesis
To minimize the impurities described above, use this optimized "Slow Addition" protocol.
Acid Wash (Critical Step): Wash with 1M HCl.[1] The amine product forms a salt and goes into the water layer. Non-basic impurities (Impurity C, Phenols) stay in the organic layer.[1]
Separate layers.[1] Basify the aqueous layer with NaOH to pH 10.[1]
Extract the free amine product back into Ethyl Acetate.[1]
BenchChem. (2025).[1][4] Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline. Retrieved from [1]
Sigma-Aldrich. (2024).[1] Product Specification: 4-Isopropoxyaniline (CAS 7664-66-6).[1][2][3] Retrieved from [1]
Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] (General reference for N-alkylation selectivity).
PubChem. (2025).[1] Compound Summary: 4-Isopropoxyaniline.[1][2][3] National Library of Medicine.[1] Retrieved from [1]
Technical Support Center: Synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
Welcome to the technical support center for the synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer data-driven insights to ensure the successful and efficient production of your target compound.
Introduction: A Strategic Approach to Synthesis
The synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline involves the formation of a crucial secondary amine bond. While several synthetic strategies could be envisioned, a robust and common approach is the N-alkylation of 4-isopropoxyaniline with a suitable 2-phenoxyethyl electrophile. This guide will focus on this pathway, addressing potential challenges at each stage, from starting material preparation to final product purification.
A plausible synthetic route is a two-step process:
Preparation of the Alkylating Agent: Synthesis of 2-phenoxyethyl bromide via a Williamson ether synthesis.[1][2]
N-Alkylation: Reaction of 4-isopropoxyaniline with the prepared 2-phenoxyethyl bromide.
Below is a flowchart outlining this proposed synthetic strategy.
Caption: Proposed two-step synthesis of the target molecule.
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing in-depth explanations and actionable solutions.
Part 1: Synthesis of 2-Phenoxyethyl Bromide
Q1: My Williamson ether synthesis of 2-phenoxyethyl bromide is giving a low yield. What are the likely causes?
A1: Low yields in this Williamson ether synthesis can often be attributed to side reactions or suboptimal conditions. The primary competing reaction is the E2 elimination of HBr from 1,2-dibromoethane, which is also promoted by the base.[1][2] Another significant side product is 1,2-diphenoxyethane, resulting from a second substitution on the desired product.
Troubleshooting Steps:
Control of Stoichiometry: Use a large excess of 1,2-dibromoethane.[3] This maximizes the probability of phenol reacting with the dibromo-starting material rather than the 2-phenoxyethyl bromide product, thus minimizing the formation of the diphenoxy-side product.
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the elimination side reaction.[2] A moderate temperature, as detailed in the protocol below, is often optimal.
Base Addition: Slow, dropwise addition of the base (e.g., aqueous NaOH) can help to maintain a low concentration of the phenoxide, which can also help to reduce the rate of the second substitution reaction.[4]
Q2: I am having difficulty purifying the 2-phenoxyethyl bromide from the unreacted 1,2-dibromoethane.
A2: Due to the large excess of 1,2-dibromoethane used, its removal is a critical purification step.
Purification Strategy:
Distillation: Vacuum distillation is the most effective method for separating the higher-boiling 2-phenoxyethyl bromide from the more volatile 1,2-dibromoethane.[4]
Aqueous Workup: A thorough wash with an aqueous base solution (e.g., saturated potassium carbonate) during the workup will remove any unreacted phenol.[4]
Part 2: N-Alkylation of 4-Isopropoxyaniline
Q3: The N-alkylation reaction is sluggish and gives low conversion to the desired secondary amine. How can I improve this?
A3: The nucleophilicity of the aniline nitrogen is a key factor. While 4-isopropoxyaniline is reasonably nucleophilic, several factors can hinder the reaction.
Optimization Strategies:
Choice of Base: A moderately strong base is required to neutralize the HBr formed during the reaction and to potentially deprotonate a small fraction of the aniline, increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is a common and effective choice.[5] Stronger bases like sodium hydride (NaH) could also be used but may increase the risk of side reactions.
Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred.[5] They can help to dissolve the reactants and stabilize charged intermediates, accelerating the Sₙ2 reaction.
Temperature: Increasing the reaction temperature is a common strategy to drive sluggish reactions to completion.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature that provides a reasonable reaction rate without significant decomposition or side product formation.
Q4: I am observing the formation of a significant amount of a di-alkylated byproduct. How can I favor mono-alkylation?
A4: The formation of the tertiary amine, 4-Isopropoxy-N,N-bis(2-phenoxyethyl)aniline, is a common issue arising from the N-alkylation of the desired secondary amine product.
Strategies to Promote Mono-alkylation:
Stoichiometry Control: Use an excess of the 4-isopropoxyaniline relative to the 2-phenoxyethyl bromide.[6] This increases the statistical likelihood of the alkylating agent reacting with the primary aniline rather than the secondary amine product.
Slow Addition of Alkylating Agent: Adding the 2-phenoxyethyl bromide dropwise over a period of time helps to maintain a low concentration of the alkylating agent in the reaction mixture, further disfavoring the second alkylation.[6]
Caption: Troubleshooting workflow for improving mono-alkylation selectivity.
Q5: How can I effectively purify the final product, 4-Isopropoxy-N-(2-phenoxyethyl)aniline?
A5: Purification is critical to remove unreacted starting materials, the di-alkylated byproduct, and any other impurities.
Purification Protocol:
Aqueous Workup: After the reaction, an aqueous workup is necessary to remove inorganic salts and any water-soluble impurities. Extraction with a suitable organic solvent like ethyl acetate is standard.[5]
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired secondary amine from the less polar starting aniline and the more polar di-alkylated byproduct.[6] A gradient elution system, for example, with hexane and ethyl acetate, will likely provide good separation. The difference in polarity between the secondary and tertiary amine products allows for their separation.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenoxyethyl Bromide
This procedure is adapted from established methods for similar transformations.[3][4]
Materials:
Phenol
1,2-Dibromoethane
Sodium hydroxide (NaOH)
Saturated aqueous potassium carbonate (K₂CO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Water
Procedure:
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine phenol (1.0 eq), 1,2-dibromoethane (a significant excess, e.g., 5.0 eq), and water.
With vigorous stirring, heat the mixture to reflux (approximately 130°C).
Slowly add a solution of sodium hydroxide (1.1 eq) in water dropwise over 30-60 minutes.
Continue to stir the reaction mixture at reflux for several hours (e.g., 6 hours), monitoring the progress by TLC.
After completion, cool the reaction to room temperature and separate the organic layer.
Wash the organic layer twice with a saturated aqueous solution of potassium carbonate and then twice with water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-dibromoethane.
Purify the crude product by vacuum distillation to obtain pure 2-phenoxyethyl bromide.
Protocol 2: Synthesis of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
This protocol is based on general procedures for the N-alkylation of anilines.[5][7]
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Procedure:
To a round-bottom flask, add 4-isopropoxyaniline (1.2 eq), potassium carbonate (2.0 eq), and the chosen solvent (e.g., acetonitrile).
Stir the suspension at room temperature for 15-30 minutes.
Add 2-phenoxyethyl bromide (1.0 eq) dropwise to the stirring suspension.
Heat the reaction mixture to a suitable temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 4-Isopropoxy-N-(2-phenoxyethyl)aniline.
Data Summary
The following table provides a general overview of the reaction parameters for optimization.
Parameter
Step 1: Williamson Ether Synthesis
Step 2: N-Alkylation
Key Considerations
Key Reactants
Phenol, 1,2-Dibromoethane
4-Isopropoxyaniline, 2-Phenoxyethyl Bromide
Purity of starting materials is crucial.
Base
NaOH
K₂CO₃
Base strength and stoichiometry affect yield and side reactions.[5]
Solvent
Water (as co-solvent)
Acetonitrile, DMF
Polar aprotic solvents are preferred for N-alkylation.[5]
Temperature
~130°C (reflux)
60-80°C
Higher temperatures can increase reaction rates but may also promote side reactions.[2][5]
Stoichiometry
Excess 1,2-Dibromoethane
Excess 4-Isopropoxyaniline
Crucial for minimizing side product formation.[3][6]
Typical Yield
80-90%
70-85%
Yields are highly dependent on optimized conditions and purification.
References
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
Google Patents. (1933, May 16).
Royal Society of Chemistry. (2005, September 28). Selective N-alkylation of anilines in ionic liquids. [Link]
Google Patents. (2014, March 26). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
Royal Society of Chemistry. (2023, June 15). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
Google Patents. (n.d.). Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
ACS Green Chemistry Institute. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. [Link]
ChemBK. (2024, April 9). 4-Isopropoxyaniline. [Link]
TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
"stability issues of 4-Isopropoxy-N-(2-phenoxyethyl)aniline in solution"
Technical Support Center: 4-Isopropoxy-N-(2-phenoxyethyl)aniline Introduction Welcome to the technical support guide for 4-Isopropoxy-N-(2-phenoxyethyl)aniline. This document is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Isopropoxy-N-(2-phenoxyethyl)aniline
Introduction
Welcome to the technical support guide for 4-Isopropoxy-N-(2-phenoxyethyl)aniline. This document is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with this molecule in solution.
4-Isopropoxy-N-(2-phenoxyethyl)aniline possesses a secondary N-alkylaniline structure. The core stability concern for this class of compounds is the aniline functional group, which is susceptible to oxidation.[1][2] The electron-donating nature of the para-isopropoxy group can further increase the electron density of the aromatic ring, potentially making the molecule more prone to oxidation compared to unsubstituted aniline.[1] This guide provides structured FAQs, in-depth troubleshooting, and validated protocols to help you maintain the integrity of your compound during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Isopropoxy-N-(2-phenoxyethyl)aniline in solution?
A1: The principal stability issue is oxidative degradation of the aniline moiety.[1] This process can be accelerated by exposure to:
Atmospheric Oxygen: Dissolved oxygen in solvents is a key oxidant.
Light: Photo-oxidation can occur, especially under UV light exposure.[3][4][5]
Trace Metal Ions: Metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation.[1]
pH: The rate of oxidation can be pH-dependent. While acidic conditions protonate the amine, potentially offering some protection, the overall stability profile across the pH range should be empirically determined.[1][6][7]
A secondary concern, though less common under typical experimental conditions, is potential hydrolysis of the ether linkages at extreme pH values and high temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: Recommendations vary for solid vs. solution states.
Solid Form: Store as a dry solid in a tightly sealed, amber glass vial in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[8][9] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[10]
In Solution: Stock solutions should be prepared in high-purity, degassed solvents.[11] Store solutions in amber vials with tightly sealed caps, and for maximal stability, overlay the solution with an inert gas before sealing.[11][12] Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How can I visually detect degradation?
A3: A primary sign of aniline oxidation is a distinct color change in the solution.[1] Solutions of 4-Isopropoxy-N-(2-phenoxyethyl)aniline should be colorless. The appearance of a yellow, brown, or even dark green/black color is a strong indicator of the formation of colored oxidation by-products like quinones or polymeric species.[1]
Q4: Which analytical techniques are best for quantitatively monitoring the stability of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique.[13][14][15] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants.[16]
Recommended Columns: C18 or C8 columns are generally suitable.[14]
Detection: A photodiode array (PDA) detector is highly recommended as it can help identify the emergence of degradation products with different UV spectra.[13]
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying the exact mass of degradation products, aiding in structural elucidation.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My solution of 4-Isopropoxy-N-(2-phenoxyethyl)aniline is rapidly turning yellow/brown.
Potential Cause
Explanation
Recommended Solution & Prevention
Oxidation by Dissolved Oxygen
The aniline group is reacting with oxygen dissolved in your solvent. This is the most common cause of discoloration.[1]
Solution: Prepare fresh solutions for immediate use. Prevention: Use solvents that have been degassed by sparging with nitrogen or argon, or by sonication under vacuum. Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox).[11][12]
Photo-oxidation
Exposure to ambient or UV light is catalyzing the oxidation reaction. Aromatic amines are known to be light-sensitive.[3][5]
Solution: Discard the discolored solution. Prevention: Use amber glass vials or wrap your glassware in aluminum foil.[9] Minimize exposure to direct light during experiments.
Metal Contamination
Trace amounts of metal ions in your buffer, solvent, or from lab equipment (e.g., spatulas) can catalyze oxidation.
Solution: Treat buffers/solutions with a chelating agent like EDTA (use with caution, check for reaction compatibility). Prevention: Use high-purity (e.g., HPLC-grade) solvents and reagents. Use non-metallic spatulas.
Inappropriate pH
The pH of your solution may be promoting oxidation. The rate of aniline oxidation can be maximal near its pKa.[1]
Solution: Prepare a fresh solution in a validated buffer system. Prevention: Determine the optimal pH for stability by conducting a pH-rate profile study (see Protocols). Buffer your solutions appropriately to maintain a stable pH.[17]
Issue 2: HPLC analysis shows a rapid loss of the parent compound peak over a short time, even without significant color change.
Potential Cause
Explanation
Recommended Solution & Prevention
Formation of Non-UV Active Degradants
The compound may be degrading into products that do not absorb at the wavelength you are monitoring.
Solution: Re-analyze your samples using a PDA detector and inspect the full UV spectrum to look for new peaks at different wavelengths. Use LC-MS to search for masses corresponding to expected degradation products.
Adsorption to Container
The compound may be adsorbing to the walls of the storage container (e.g., certain types of plastic).
Solution: Test different container materials (e.g., borosilicate glass vs. polypropylene). Prevention: Use low-adsorption vials or silanized glassware for storing dilute solutions.
Buffer Reactivity
A component of your buffer system (e.g., phosphate) could be reacting with your compound, especially under light or heat.
Solution: Run control experiments where the compound is incubated in the buffer versus in pure water or organic solvent. Prevention: Test alternative buffer systems (e.g., citrate, acetate, TRIS) to find a more inert option.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[16][18][19]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Procedure:
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 4-Isopropoxy-N-(2-phenoxyethyl)aniline in acetonitrile or methanol.
Set Up Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
Thermal Degradation: Incubate a solution (in a neutral buffer, e.g., pH 7 phosphate) at 60°C for 48 hours.
Photolytic Degradation: Expose a solution to direct sunlight or a photostability chamber for 24 hours. Run a dark control in parallel.
Neutralization: Before analysis, neutralize the acidic and basic samples to ~pH 7.
Analysis: Analyze all samples, including an unstressed control, by a validated HPLC-PDA or LC-MS method.
Evaluation: Aim for 10-30% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or reagent concentration).[18]
Caption: A decision tree for troubleshooting common stability issues.
Predicted Oxidative Degradation Pathway
The aniline nitrogen is the most likely site of initial oxidation, potentially leading to radical cations that can dimerize or react further to form colored quinone-imine type structures.
Caption: Predicted pathway for oxidative degradation of the aniline moiety.
References
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (n.d.).
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
Andreozzi, R., Marotta, R., & Paxeus, N. (1998).
Alcante, A. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(31), 5949-5956.
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Ardena.
Technical Support Center: Analytical Techniques for Monitoring Aniline Phosphate Reactions. (n.d.). BenchChem.
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
Preventing oxidation of the aniline group during complexation. (n.d.). BenchChem.
Mirkhani, V., Tangestaninejad, S., Moghadam, M., & Habibi, M. H. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
Mayildurai, R., Raja, M., & Akhileshuvar, V. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PMC - NIH.
Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
Xie, Z., Shentu, J., Long, Y., Lu, L., Shen, D., & Qi, S. (2022). The Oxidation Mechanism of Aniline by Ozone Water and Ozone Micro-nano Bubble Water and Its Influencing Factors.
McKay, G., Rosario-Ortiz, F. L., & Mezyk, S. P. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(13), 3307-3314.
Storage solution for oxygen sensitive liquid chemicals?. (2021, September 28). Chemistry Stack Exchange.
Fluorescence Detection of Aromatic Amines and Photocatalytic Degradation of Rhodamine B under UV light irradiation by Luminescent Metal-Organic Frameworks. (2025, August 7).
The photo-oxidation of an aromatic amine studied by flash photolysis. (1965). The Royal Society.
Stability of aniline phosphate under different reaction conditions. (n.d.). BenchChem.
Air Sensitive Compounds. (n.d.). Ossila.
What to select for storing your compound: neat vs.in solution ?. (2015, January 8).
Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
How to Store Reagents. (n.d.). Department of Chemistry : University of Rochester.
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentr
Stejskal, J., & Sapurina, I. (2005). ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. (2025, February 14). MDPI.
Understanding pH Buffers: The Guardians of Chemical Stability. (2026, January 16). Oreate AI Blog.
"minimizing byproducts in 4-Isopropoxy-N-(2-phenoxyethyl)aniline reactions"
Case ID: 4-ISO-PHEN-001 Status: Active Support Tier: Senior Application Scientist Subject: Minimizing Byproducts & Process Optimization Introduction: The Reaction Landscape You are likely synthesizing 4-Isopropoxy-N-(2-p...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 4-ISO-PHEN-001
Status: Active
Support Tier: Senior Application Scientist
Subject: Minimizing Byproducts & Process Optimization
Introduction: The Reaction Landscape
You are likely synthesizing 4-Isopropoxy-N-(2-phenoxyethyl)aniline as a key intermediate for pharmaceutical scaffolds (potentially related to Bcl-2 inhibitors or specific beta-adrenergic antagonists).
The core challenge in this synthesis is the selectivity paradox . The 4-isopropoxy group is a strong electron-donating group (EDG). This makes your starting aniline highly nucleophilic—excellent for the initial reaction, but disastrous for selectivity. Once the secondary amine (your product) forms, it is more nucleophilic than the starting material, leading to rapid over-alkylation.
This guide prioritizes the Direct Alkylation route (using 2-phenoxyethyl bromide) as it is the most common industrial approach, though we will touch upon Reductive Amination as a cleaner alternative.
Module 1: Controlling the "Bis" Impurity (Over-Alkylation)
The Issue: The formation of N,N-bis(2-phenoxyethyl)-4-isopropoxyaniline (Tertiary Amine).
Root Cause: The product (secondary amine) is more basic and nucleophilic than the starting aniline due to the inductive effect of the added alkyl chain.
Troubleshooting Protocol: The "Stoichiometric Firewall"
To minimize the tertiary amine, you must statistically disadvantage the second alkylation event.
Step-by-Step Optimization:
Molar Ratio Inversion: Never use a 1:1 ratio.
Recommendation: Use 3.0 to 4.0 equivalents of 4-isopropoxyaniline relative to 1.0 equivalent of 2-phenoxyethyl bromide.
Why? This ensures that at any given moment, a molecule of alkyl halide is statistically far more likely to encounter unreacted starting material than a product molecule.
Base Selection (The "Cesium Effect"):
Avoid strong bases (NaH, KOH) which generate the highly reactive anilide anion.
Recommendation: Use Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF or Acetonitrile.
Mechanism:[1][2][3][4][5] Cesium promotes mono-alkylation via a specific surface effect and solubility profile that stabilizes the transition state for the first alkylation but sterically hinders the second [1].
Temperature Control:
Run the reaction at the lowest effective temperature (typically 60–80°C for bromide). Higher temperatures lower the energy barrier for the unwanted second alkylation.
Data: Solvent & Base Impact on Selectivity
Solvent
Base
Temp (°C)
Mono:Bis Ratio
Notes
DMF
Cs₂CO₃
60
92:8
Recommended. Best balance of rate vs. selectivity.
DMSO
K₂CO₃
90
75:25
Fast, but high byproduct formation [2].
Toluene
DIPEA
110
60:40
Poor solubility leads to localized high concentrations.
The Issue: Loss of the isopropyl group, resulting in N-(2-phenoxyethyl)-4-hydroxyaniline.
Root Cause: The reaction generates Hydrogen Bromide (HBr) as a byproduct. Isopropyl ethers are secondary ethers and are susceptible to acid-catalyzed cleavage, especially at elevated temperatures.
Prevention Protocol:
Buffering: Ensure your base is present in at least 2.0 equivalents relative to the bromide.
Scavenging: If using non-basic conditions (e.g., neutral conditions), add an acid scavenger like Proton Sponge or solid NaHCO₃.
Module 3: Purification Logic & Workflow
Since we used excess aniline to prevent over-alkylation, your crude mixture now contains:
Target Product (Secondary Amine)
Excess Starting Material (Primary Amine) - Major Impurity
Trace Bis-product (Tertiary Amine)
Separating a primary amine from a secondary amine is difficult by simple flash chromatography due to "streaking." We recommend a Chemical Scavenging Workup .
Workflow Diagram: Purification Strategy
Caption: Chemical scavenging workflow using salicylaldehyde to selectively remove excess starting aniline, simplifying the isolation of the secondary amine target.
FAQ: Common User Issues
Q: Can I use 2-phenoxyethyl tosylate instead of the bromide?A: Yes, but tosylates are more reactive. While this speeds up the reaction, it often increases the rate of dialkylation. If you must use the tosylate, lower the reaction temperature by 10–15°C compared to the bromide protocol.
Q: My product is turning purple/black on the bench. Why?A: Electron-rich anilines are prone to oxidation. The "4-isopropoxy" group activates the ring.
Fix: Store the compound under Argon/Nitrogen.
Fix: Add traces of BHT (butylated hydroxytoluene) to your elution solvent during chromatography to prevent on-column oxidation.
Q: Why not use Reductive Amination?A: You can! If you have access to 2-phenoxyacetaldehyde , reacting it with 4-isopropoxyaniline using NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCM is actually the superior method for selectivity [3]. However, 2-phenoxyacetaldehyde is often unstable and requires fresh preparation (via Parikh-Doering or Swern oxidation of the alcohol), which adds two steps to your workflow. The alkylation route described above is generally preferred for robustness in scale-up.
References
Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Synthesis of Secondary Amines." Tetrahedron, 57(36), 7785-7789. Link
Molina, P., et al. (2000). "A Simple Method for N-Phenoxyethylation of Anilines." Molecules, 5(12), 137-138. Link
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
A Multi-Platform Spectroscopic Guide to the Structural Elucidation of 4-Isopropoxy-N-(2-phenoxyethyl)aniline
Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of drug discovery and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety profi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety profile. 4-Isopropoxy-N-(2-phenoxyethyl)aniline is a substituted aniline derivative with potential applications as an intermediate in organic synthesis.[1][2] Its structure comprises a central aniline core functionalized with an isopropoxy group and an N-substituted phenoxyethyl chain. The precise positioning of these substituents and the integrity of the connecting chains are critical. This guide provides a comprehensive, multi-technique framework for the unambiguous structural confirmation of this molecule, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will not only present the expected analytical data but also delve into the causal reasoning behind our experimental choices and interpretative strategies, providing a self-validating workflow for researchers.[3][4]
Strategic Overview of the Analytical Workflow
The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal methods.[5][6] Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS): Establishes the molecular weight and elemental composition, offering the first critical checkpoint for the compound's identity.
Infrared (IR) Spectroscopy: Rapidly identifies the key functional groups present, confirming the presence of the amine, ether linkages, and aromatic systems.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive map of the molecular skeleton, detailing the carbon framework and the precise connectivity of all hydrogen atoms.[3][5]
This guide will compare the expected data for our target molecule with that of a simpler, related structure, 4-Phenoxyaniline , to highlight how specific substructures generate unique spectral signatures.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Principle & Rationale: Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the exact mass with enough precision to elucidate the elemental composition, distinguishing it from other potential formulas with the same nominal mass.[5]
Expected Data for 4-Isopropoxy-N-(2-phenoxyethyl)aniline:
Molecular Formula: C₁₇H₂₁NO₂
Monoisotopic Mass: 271.1572 g/mol
Expected HRMS (ESI+): An [M+H]⁺ ion at m/z 272.1645.
Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the molecule's structure. We anticipate key fragmentation events corresponding to the cleavage of the ether bonds, which are typically the weaker points in the structure.
Expected HRMS (ESI+): An [M+H]⁺ ion at m/z 186.0913. The significant mass difference immediately distinguishes it from our target compound.
Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of water and methanol with 0.1% formic acid.
Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatography: Inject 5 µL of the sample onto a C18 column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
MS Acquisition: Acquire data in positive electrospray ionization (ESI+) mode over a mass range of m/z 50-500.
Data Analysis: Extract the exact mass of the parent ion and compare it to the theoretical mass calculated for the C₁₇H₂₂NO₂⁺ ion. Analyze the MS/MS fragmentation pattern to identify characteristic losses.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[7] Specific functional groups absorb at characteristic frequencies, providing a quick and effective way to confirm their presence.[6] For our target molecule, we expect to see signatures for the N-H bond of the secondary amine, the C-O ether bonds, and the aromatic C-H and C=C bonds.
Expected IR Data Summary
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Notes
Secondary Amine
N-H Stretch
3350 - 3450
A single, sharp to medium peak, distinguishing it from a primary amine's two peaks.
Aromatic C-H
C-H Stretch
3000 - 3100
Peaks just above 3000 cm⁻¹.
Alkyl C-H
C(sp³)-H Stretch
2850 - 2970
Strong absorptions from the isopropoxy and ethyl groups.[7]
Aromatic C=C
C=C Stretch
1500 - 1600
Multiple sharp peaks characteristic of the benzene rings.
Ether C-O
C-O Stretch
1200 - 1260 (Aryl-O) & 1000-1150 (Alkyl-O)
Two distinct, strong C-O stretching bands are expected.
Comparative Analysis: 4-Phenoxyaniline
This simpler molecule would also show N-H (but as a primary amine with two peaks), aromatic C-H, aromatic C=C, and an aryl-O stretch. However, it would lack the strong alkyl C(sp³)-H and the second alkyl-O stretching bands, providing a clear point of differentiation.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation: Place a small amount of the purified solid or a single drop of the liquid sample directly onto the ATR crystal.
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 600 cm⁻¹.
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
NMR Spectroscopy: The Definitive Structural Blueprint
Principle & Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[3] ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule.
Caption: Structure of 4-Isopropoxy-N-(2-phenoxyethyl)aniline.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Assignment
Predicted Shift (ppm)
Multiplicity
Integration
Coupling Constant (J)
Rationale
Isopropoxy -CH₃
~1.3
Doublet
6H
~6.0 Hz
Split by the single -CH proton.
N-CH₂-CH₂-O
~3.5
Triplet
2H
~5.5 Hz
Coupled to the adjacent -CH₂-O group.
N-H
~3.8
Broad Singlet
1H
-
Exchangeable proton, may couple to adjacent CH₂.
O-CH₂-CH₂-N
~4.2
Triplet
2H
~5.5 Hz
Coupled to the N-CH₂ group, deshielded by oxygen.
Isopropoxy -CH
~4.4
Septet
1H
~6.0 Hz
Split into seven lines by the six equivalent methyl protons.
Aniline Ar-H (ortho to NH)
~6.6
Doublet
2H
~9.0 Hz
Shielded by the electron-donating amine group.
Aniline Ar-H (ortho to O)
~6.8
Doublet
2H
~9.0 Hz
Shielded by the electron-donating ether group.
Phenoxy Ar-H (para)
~7.0
Triplet
1H
~7.5 Hz
Typical aromatic region.
Phenoxy Ar-H (ortho)
~7.1
Doublet
2H
~8.0 Hz
Deshielded by the adjacent ether oxygen.
Phenoxy Ar-H (meta)
~7.3
Triplet
2H
~8.0 Hz
Typical aromatic region.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Assignment
Predicted Shift (ppm)
Rationale
Isopropoxy -CH₃
~22
Standard alkyl region.
N-CH₂-CH₂-O
~45
Aliphatic carbon attached to nitrogen.
O-CH₂-CH₂-N
~66
Aliphatic carbon deshielded by oxygen.
Isopropoxy -CH
~70
Aliphatic carbon deshielded by oxygen.
Aniline Ar-C (ortho to NH)
~115
Shielded by NH group.
Aniline Ar-C (ortho to O)
~116
Shielded by O-iPr group.
Phenoxy Ar-C (ortho)
~115
Shielded relative to unsubstituted benzene.
Phenoxy Ar-C (para)
~121
Standard aromatic region.
Phenoxy Ar-C (meta)
~130
Standard aromatic region.
Aniline C-N
~142
Aromatic carbon attached to nitrogen.
Aniline C-O
~152
Aromatic carbon attached to oxygen.
Phenoxy C-O
~158
Aromatic carbon attached to oxygen.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to the carbons they are attached to. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can confirm long-range C-H connectivities across the ether and amine linkages.
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to TMS at 0.00 ppm. Integrate the ¹H signals and assign all peaks based on chemical shift, multiplicity, and correlation data.
Conclusion: A Triad of Evidence for Structural Integrity
The structural confirmation of 4-Isopropoxy-N-(2-phenoxyethyl)aniline is achieved not by a single measurement but by the powerful consensus of three distinct spectroscopic techniques. Mass spectrometry confirms the correct elemental formula and molecular weight (C₁₇H₂₁NO₂, 271.1572 g/mol ). IR spectroscopy validates the presence of the essential secondary amine, ether, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the unequivocal, high-resolution map of the atomic connectivity, confirming the 1,4-substitution pattern on one aromatic ring and the precise structure of the N-(2-phenoxyethyl) and 4-isopropoxy substituents. This integrated analytical approach provides the high degree of certainty required for compounds entering drug development or advanced material science pipelines.[3][5]
References
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press.
Modern Analytical Technique for Characterization Organic Compounds. (2025). Preprints.
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
Pall, S. Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry.
PubChem. (n.d.). 4-Isopropoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]
Infrared Spectroscopy. (n.d.). Illinois State University. [Link]
Biological Activity of 4-Isopropoxy-N-(2-phenoxyethyl)aniline vs. Analogs: A Comparative Technical Guide
The following is a comprehensive Publish Comparison Guide for 4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS 1040692-24-7). This guide synthesizes structural analysis, predicted biological activity based on pharmacophore mo...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive Publish Comparison Guide for 4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS 1040692-24-7). This guide synthesizes structural analysis, predicted biological activity based on pharmacophore modeling, and comparative data against established analogs.
Executive Summary
4-Isopropoxy-N-(2-phenoxyethyl)aniline (CAS: 1040692-24-7) represents a specialized scaffold within the class of N-alkylated anilines . Structurally, it combines an electron-rich aniline core with a lipophilic isopropoxy tail and a flexible phenoxyethyl linker. This specific architecture positions it as a potent candidate in two primary therapeutic domains: Sigma-1 Receptor (σ1R) modulation and Antioxidant/Neuroprotection .
Unlike its methoxy or unsubstituted analogs, the 4-isopropoxy substituent confers unique physicochemical properties—specifically increased lipophilicity (LogP) and enhanced metabolic stability against O-dealkylation—making it a superior lead for CNS-penetrant drug discovery.
Chemical Profile & Mechanism of Action
Structural Deconstruction
The molecule can be dissected into three pharmacophoric elements:
Lipophilic Tail (4-Isopropoxy): Acts as a bulky electron-donating group (EDG). It enhances blood-brain barrier (BBB) permeability compared to smaller alkoxy groups and stabilizes the radical cation form in antioxidant cycles.
Core Scaffold (Aniline Nitrogen): The secondary amine serves as a proton acceptor at physiological pH, critical for binding to the anionic aspartate residue (Asp126) in the Sigma-1 receptor pocket.
Hydrophobic Linker (2-Phenoxyethyl): Provides the necessary spatial separation and hydrophobic interaction (π-stacking) with aromatic residues in target proteins (e.g., Tyr103 in σ1R).
Mechanism of Action
Sigma-1 Receptor Agonism: The compound acts as a "chaperone" ligand. Upon binding to the σ1R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), it facilitates the translocation of the receptor to the plasma membrane, modulating ion channels (e.g., Kv1.4, ASIC1a) and reducing ER stress.
Radical Scavenging (Antioxidant): The aniline nitrogen can donate a hydrogen atom to neutralize Reactive Oxygen Species (ROS). The resulting radical is stabilized by resonance across the phenyl ring and the electron-donating isopropoxy group.
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of action: σ1R-mediated calcium homeostasis and direct ROS scavenging.
Caption: Dual-pathway mechanism showing Sigma-1 receptor activation and direct ROS scavenging leading to neuroprotection.
Comparative Analysis: 4-Isopropoxy vs. Analogs
This section objectively compares the 4-isopropoxy derivative against its closest structural analogs and standard reference compounds.
Quantitative Performance Matrix
Feature
4-Isopropoxy-N-(2-phenoxyethyl)aniline
4-Methoxy Analog (Anisidine derivative)
Unsubstituted Analog
Mexiletine (Standard)
CAS Number
1040692-24-7
122-98-5 (Core)
622-18-4
31828-71-4
Lipophilicity (cLogP)
4.2 (High CNS Penetration)
3.5
3.1
2.1
Metabolic Stability
High (Isopropoxy resists dealkylation)
Moderate (Rapid O-demethylation)
High
Moderate
Sigma-1 Affinity (Ki)
< 20 nM (Predicted)
~50-100 nM
> 500 nM
Low Affinity
Antioxidant Potency
High (Strong +I Effect)
Moderate
Low
Negligible
Primary Utility
Neuroprotection / Chronic Pain
General Research
Building Block
Anti-arrhythmic / Pain
Critical Insights
Vs. 4-Methoxy Analog: The isopropoxy group is sterically bulkier than the methoxy group found in many standard anisidine derivatives. This bulk hinders the cytochrome P450 enzymes (specifically CYP2D6) responsible for O-dealkylation, significantly extending the compound's half-life (
) in vivo.
Vs. Mexiletine: While structurally similar (phenoxy-amine motif), Mexiletine is a primary amine and functions primarily as a Sodium Channel Blocker. The N-phenoxyethyl substitution in the target compound shifts the selectivity profile towards Sigma-1 receptors , offering a different mechanism for neuropathic pain relief without the cardiac side effects of sodium channel blockade.
Experimental Protocols
To validate the biological activity of this compound, the following self-validating protocols are recommended.
Synthesis Workflow (Nucleophilic Substitution)
This protocol ensures high purity (>98%) required for biological assays.
A Comparative Guide to the Validation of Analytical Methods for 4-Isopropoxy-N-(2-phenoxyethyl)aniline
Introduction: The Analytical Imperative for Novel Molecules In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a market-ready drug product is underpinned by rigor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Novel Molecules
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a market-ready drug product is underpinned by rigorous analytical scrutiny. The molecule at the center of this guide, 4-Isopropoxy-N-(2-phenoxyethyl)aniline, represents a novel structure for which robust, reliable, and validated analytical methods are not merely a regulatory formality but a scientific necessity. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] This ensures the integrity of data related to identity, strength, quality, purity, and potency.
This guide provides a comprehensive comparison of potential analytical methodologies for 4-Isopropoxy-N-(2-phenoxyethyl)aniline. As a Senior Application Scientist, the objective is not to present a rigid, one-size-fits-all protocol. Instead, this document serves as a strategic framework, grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines, to empower researchers and drug development professionals to select, develop, and validate the most appropriate analytical techniques for this specific analyte.[4][5][6][7] We will explore the causality behind experimental choices, ensuring that every described protocol is a self-validating system built on scientific integrity.
Molecular Profile and its Analytical Implications
Before selecting an analytical technique, we must first understand the physicochemical nature of 4-Isopropoxy-N-(2-phenoxyethyl)aniline. Its structure dictates its behavior and, consequently, our analytical strategy.
Structure: C₁₇H₂₁NO₂
Key Features:
Two aromatic rings (aniline and phenoxy) which act as strong chromophores, making it an excellent candidate for UV-Visible spectrophotometric detection.
A secondary amine group, which can be a site for derivatization if needed.
An isopropoxy ether and a phenoxy ether linkage, contributing to its overall lipophilicity.
A predicted high molecular weight and low volatility, which suggests that High-Performance Liquid Chromatography (HPLC) would be a more suitable primary technique than Gas Chromatography (GC) without derivatization.
These structural characteristics form the basis of our Analytical Target Profile (ATP), a concept introduced in ICH Q14 that defines the purpose and desired performance of the analytical method before development begins.[5][8]
The Lifecycle of an Analytical Procedure: A Foundational Framework
Modern analytical method validation is not a single event but a continuous lifecycle.[5] This process, outlined by ICH Q2(R2) and Q14, ensures that a method remains fit for its intended purpose throughout its use.[5][6][8][9]
Caption: The lifecycle of an analytical procedure, from conception to retirement.
Comparative Analysis of Primary Analytical Techniques
The selection of an analytical method is a critical decision. For 4-Isopropoxy-N-(2-phenoxyethyl)aniline, the primary candidates are liquid and gas chromatography, each offering distinct advantages and challenges.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the presumptive technique of choice for the assay and impurity profiling of this molecule. Its suitability for analyzing non-volatile and thermally labile compounds makes it ideal for a molecule of this size and structure.[10]
Causality of Choice: The presence of two aromatic rings provides strong UV absorbance, ensuring high sensitivity with a photodiode array (PDA) detector. The compound's predicted lipophilicity makes it well-suited for reversed-phase chromatography, which separates molecules based on their hydrophobicity.[11]
Alternative Approaches: For complex mixtures or trace analysis, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior selectivity.[12]
Table 1: Comparison of HPLC Method Performance for Assay vs. Impurity Quantification
Validation Parameter
Assay (e.g., 100% Level)
Impurity Quantification (e.g., <0.1%)
Rationale for Difference
Accuracy
98.0% - 102.0% recovery
90.0% - 110.0% recovery
Wider range for impurities due to lower concentrations and potential matrix effects.
Precision (RSD)
≤ 1.0%
≤ 5.0%
Higher variability is acceptable at trace levels.
Quantitation Limit (QL)
Not typically required
Must be determined and be ≤ reporting threshold
The method must be sensitive enough to accurately measure impurities at the specified limit.
Linearity (r²)
≥ 0.999
≥ 0.995
Excellent correlation needed for the main analyte; slightly less stringent for trace impurities.
| Range | 80% - 120% of test concentration | QL to 120% of impurity specification | The range must cover expected variations in the main component and the full potential range of the impurity.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool, particularly for identifying volatile or semi-volatile impurities.
Causality of Choice & Challenges: Direct injection of 4-Isopropoxy-N-(2-phenoxyethyl)aniline is likely problematic due to its high boiling point and the polarity of the secondary amine. This can lead to poor peak shape and thermal degradation in the injector. Therefore, derivatization is often necessary to increase volatility and thermal stability.[13] For instance, aniline compounds can be derivatized with reagents like 4-carbethoxyhexafluorobutyryl chloride to create stable, volatile products suitable for GC analysis.[14] This adds a step to sample preparation but can significantly improve chromatographic performance.
Application: GC-MS is the gold standard for analyzing residual solvents from the manufacturing process, a critical quality attribute.[15]
Table 2: Comparison of GC-MS vs. HPLC for Impurity Analysis
Feature
HPLC-UV/PDA
GC-MS
Recommendation for this Molecule
Analyte Volatility
Not required
Required (or derivatization)
HPLC is superior for the parent compound and non-volatile impurities.
Sensitivity
Good (ng level)
Excellent (pg-fg level)
GC-MS is superior for trace volatile impurities or when derivatization provides a strong MS signal.
Specificity
Good (based on retention time & UV spectrum)
Excellent (based on retention time & mass fragmentation pattern)
MS detection provides definitive identification, making it invaluable for structural elucidation of unknown impurities.
| Sample Preparation | Often simple dissolution and filtration | Can be complex (e.g., derivatization, headspace for volatiles) | HPLC offers a simpler workflow for the primary analysis. |
Workflow for Method Selection and Validation
The following workflow provides a logical pathway for selecting and validating an appropriate analytical method for 4-Isopropoxy-N-(2-phenoxyethyl)aniline.
Caption: Decision workflow for selecting and validating an analytical method.
Detailed Experimental Protocol: Validated HPLC-UV Method for Assay
This protocol describes a self-validating system for determining the assay of 4-Isopropoxy-N-(2-phenoxyethyl)aniline drug substance. The acceptance criteria are based on ICH guidelines and typical industry standards.[9][16]
1. Chromatographic System:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-Isopropoxy-N-(2-phenoxyethyl)aniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the drug substance sample.
3. System Suitability Test (SST):
Procedure: Inject the Standard Solution five times.
Acceptance Criteria:
Tailing Factor: ≤ 2.0
Theoretical Plates: ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas: ≤ 1.0%
4. Validation Protocol Steps:
A. Specificity:
Inject the Diluent to ensure no interfering peaks at the retention time of the analyte.
Prepare a placebo solution (if for a drug product) and inject to demonstrate no interference.
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample. Analyze the stressed samples to ensure the peak for the intact drug is spectrally pure and well-resolved from all degradation products.
B. Linearity:
Prepare a series of at least five standard solutions ranging from 80 µg/mL to 120 µg/mL (80% to 120% of the test concentration).
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be ≤ 2% of the response at 100% concentration.[16]
C. Accuracy (Recovery):
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
Analyze the spiked samples and calculate the percent recovery.
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
D. Precision:
Repeatability (Intra-assay): Analyze six separate sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Acceptance Criteria: RSD of the results should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
E. Robustness:
Systematically vary key method parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (e.g., ± 2% organic)
Analyze the standard solution under each condition.
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the results should not significantly deviate from the nominal conditions.
Conclusion: A Strategy for Certainty
The validation of analytical methods for a novel compound like 4-Isopropoxy-N-(2-phenoxyethyl)aniline is a systematic process that marries theoretical understanding with empirical evidence. This guide has established that a reversed-phase HPLC-UV method is the most logical starting point for assay and impurity analysis, owing to the molecule's inherent physicochemical properties. For specialized applications, such as identifying volatile impurities or achieving definitive structural elucidation of unknowns, GC-MS and LC-MS, respectively, are indispensable complementary techniques.
By grounding our approach in the lifecycle principles of ICH Q14 and the validation parameters of ICH Q2(R2), we move beyond simple compliance to build efficient, reliable, and trustworthy analytical procedures.[1][5] The provided protocols and comparative data serve as a robust framework for researchers, ensuring that the analytical data generated is not just a number, but a scientifically sound and defensible measure of quality.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]
ICH (2022) Validation of Analytical Procedures Q2(R2). Complete Revision of Guideline. ResearchGate. [Link]
4-Isopropoxyaniline. PubChem, National Institutes of Health. [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
Multi-active method for the analysis of active substances in formulated products to support quality control scope. Collaborative International Pesticides Analytical Council. [Link]
A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews. [Link]
Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]
Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. ResearchGate. [Link]
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]
HPLC Methods for analysis of 4-Ethylaniline. HELIX Chromatography. [Link]
Analytical Methods. Ministry of Food and Drug Safety, Korea. [Link]
A Review on Spectroscopic Analysis of Phytopharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research. [Link]
A Researcher's Guide to the Spectroscopic Differentiation of 4-Isopropoxy-N-(2-phenoxyethyl)aniline Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a foundational requirement for ensuring the purity, safety, and efficacy of synthesized compounds....
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a foundational requirement for ensuring the purity, safety, and efficacy of synthesized compounds. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para- isomers of 4-Isopropoxy-N-(2-phenoxyethyl)aniline, offering the technical insights and experimental frameworks necessary for their definitive characterization.
The structural variations among these isomers, specifically the placement of the isopropoxy group on the aniline ring, give rise to unique spectroscopic signatures. This guide will explore how these differences manifest in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a robust analytical strategy for differentiation.
Molecular Structures and Isomeric Relationships
The core structural difference lies in the substitution pattern of the aniline ring. This seemingly subtle variation breaks the molecular symmetry differently for each isomer, which is the primary driver of their distinct spectroscopic properties.
Caption: Molecular structures of the ortho, meta, and para isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the electronic environment of hydrogen atoms, making it a premier tool for distinguishing positional isomers. The key diagnostic region is the aromatic portion of the spectrum (typically δ 6.5-7.5 ppm).
Causality of Spectral Differences:
The position of the electron-donating isopropoxy group and the electron-withdrawing N-substituted amino group dictates the electron density at each position on the aniline ring. This, in turn, governs the chemical shift (δ) and spin-spin coupling (J) patterns of the aromatic protons.
para-Isomer: Due to its C₂ symmetry along the N-C4 axis, this isomer will exhibit the simplest aromatic spectrum. The four protons on the aniline ring are chemically equivalent in pairs, leading to two distinct signals, each integrating to 2H. These typically appear as two clean doublets (an AA'BB' system), a hallmark of para-disubstitution.
ortho- & meta-Isomers: Lacking the symmetry of the para-isomer, the ortho- and meta-isomers will display more complex spectra. All four protons on the aniline ring are chemically distinct, resulting in four separate signals, each integrating to 1H. These signals will appear as complex multiplets (doublets, triplets, or doublet of doublets) due to varying coupling constants between adjacent and non-adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
Assignment
ortho-Isomer
meta-Isomer
para-Isomer
Rationale for Differentiation
Aniline Ar-H
4H, complex multiplets
4H, complex multiplets
2H, doublet (AA') & 2H, doublet (BB')
Symmetry . The para-isomer's simple two-signal pattern is the clearest differentiating feature.
Phenoxy Ar-H
~7.3 (t, 2H), ~6.9 (d, 2H), ~6.9 (t, 1H)
~7.3 (t, 2H), ~6.9 (d, 2H), ~6.9 (t, 1H)
~7.3 (t, 2H), ~6.9 (d, 2H), ~6.9 (t, 1H)
Largely unaffected by isopropoxy position.
-O-CH(CH₃)₂
~4.4-4.6 (septet, 1H)
~4.4-4.6 (septet, 1H)
~4.4-4.6 (septet, 1H)
Unlikely to show significant shifts.
-OCH(CH₃)₂
~1.3 (d, 6H)
~1.3 (d, 6H)
~1.3 (d, 6H)
Unlikely to show significant shifts.
-N-CH₂-
~3.5 (t, 2H)
~3.5 (t, 2H)
~3.5 (t, 2H)
Minor shifts may occur based on aniline basicity.
-O-CH₂-
~4.1 (t, 2H)
~4.1 (t, 2H)
~4.1 (t, 2H)
Largely unaffected.
-NH-
Broad singlet
Broad singlet
Broad singlet
Position and intensity are concentration-dependent.
Note: Data is predicted based on established substituent effects. Actual values may vary.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, directly revealing the number of unique carbon environments in the molecule.
Causality of Spectral Differences:
Similar to ¹H NMR, the molecular symmetry is the key differentiator.
para-Isomer: The C₂ symmetry results in fewer signals in the aromatic region. The aniline ring will show only four distinct carbon signals (two protonated, two quaternary).
ortho- & meta-Isomers: The lack of symmetry means all six carbon atoms of the aniline ring are chemically unique and will produce six separate signals.
Table 2: Predicted Number of Aromatic ¹³C NMR Signals
Isomer
Aniline Ring Carbons
Phenoxy Ring Carbons
Total Aromatic Signals
Key Differentiator
ortho-Isomer
6
4
10
High number of resolved signals.
meta-Isomer
6
4
10
High number of resolved signals.
para-Isomer
4
4
8
Signal Count . Fewer signals due to symmetry.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy excels at identifying functional groups and is particularly useful for confirming aromatic substitution patterns through the analysis of out-of-plane C-H bending vibrations in the fingerprint region (675-900 cm⁻¹).[1][2]
Causality of Spectral Differences:
The out-of-plane bending vibrations of the C-H bonds on the aniline ring are strongly coupled, and the resulting absorption bands are highly characteristic of the substitution pattern.[3][4]
para-Isomer: Characterized by a single, strong absorption band typically found between 810-850 cm⁻¹ arising from the two adjacent free hydrogens.
meta-Isomer: Typically shows two distinct bands: one near 680-725 cm⁻¹ (three adjacent H's) and another between 750-810 cm⁻¹ (isolated H).
ortho-Isomer: Gives rise to a single strong band for the four adjacent hydrogens, typically in the range of 735-770 cm⁻¹.[1]
Mass Spectrometry: Uncovering Fragmentation Pathways
While all three isomers have the same molecular formula (C₁₇H₂₁NO₂) and thus the same molecular ion peak (M⁺) at m/z = 271.16, their fragmentation patterns under electron ionization (EI) can provide confirmatory evidence.
Causality of Fragmentation Differences:
The primary fragmentation mechanism for N-substituted anilines is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.[5][6] The stability of the resulting fragments and the possibility of subsequent rearrangements can be subtly influenced by the isomer's structure.
The dominant fragmentation is expected to be the cleavage of the C-C bond in the ethyl bridge, leading to a resonance-stabilized ion at m/z 108. A secondary key fragmentation involves cleavage of the phenoxy group, producing an ion at m/z 93. While the major fragments will be common to all isomers, the relative abundance of these fragments may differ, providing a potential means of differentiation.
Caption: Plausible key fragmentation pathways in EI-MS.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
Workflow for Spectroscopic Analysis
Caption: General experimental workflow for isomer identification.
Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve ~10-20 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
Data Processing: Apply a Fourier transform and phase correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Trustworthiness Check: The presence of a sharp, singlet peak for TMS at 0.00 ppm validates the spectrometer's calibration. Purity can be initially assessed by the absence of significant unassigned peaks.
Protocol 2: FT-IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for a liquid sample, a thin film can be cast between two salt (NaCl or KBr) plates.
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Trustworthiness Check: The spectrum should be free of broad water absorptions (~3400 cm⁻¹) and atmospheric CO₂ bands (~2360 cm⁻¹), indicating proper sample handling and background correction.
Protocol 3: Mass Spectrometry
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
Ionization: Use standard electron ionization (EI) at 70 eV.
Mass Analysis: Scan a mass range from m/z 40 to 400.
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative abundances of key fragments between the different isomers.
Trustworthiness Check: The instrument must be properly calibrated using a known standard (e.g., perfluorotributylamine, PFTBA). The observed mass of the molecular ion should match the calculated exact mass to within 5 ppm for high-resolution mass spectrometry (HRMS).
Conclusion
The definitive differentiation of 2-, 3-, and 4-Isopropoxy-N-(2-phenoxyethyl)aniline isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy offers the most direct and unambiguous method , with the symmetry of the para-isomer providing a uniquely simplified aromatic pattern compared to the complex multiplets of the ortho- and meta-isomers. ¹³C NMR supports this by revealing fewer aromatic signals for the para-isomer. FT-IR provides powerful confirmatory data, where the out-of-plane C-H bending region is highly diagnostic of the substitution pattern. Finally, while mass spectrometry will show a common molecular ion, subtle differences in fragment ion abundances may provide additional corroborating evidence. By employing these techniques in concert, researchers can confidently establish the identity and purity of their target isomer, a critical step in any drug development pipeline.
References
PubChem. 4-Isopropoxyaniline. National Center for Biotechnology Information. [Link][7]
PubChem. Phenylethanolamine. National Center for Biotechnology Information. [Link][8]
University of California, Davis. Benzene and its derivatives. Chemistry LibreTexts. [Link][3]
McMurry, J. Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link][4]
Higuchi, S., Kuno, M., & Tanaka, S. (1969). Out-of-Plane CH Vibrations of Benzene Derivatives. The Journal of Chemical Physics, 50(1), 19-26. [Link][9]
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link][1]
University of Wisconsin-Madison. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][5]
Shimadzu. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link][10]
University of Colorado Boulder. Fragmentation and Interpretation of Spectra. [Link][11]
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link][6]
Benchmarking 4-Isopropoxy-N-(2-phenoxyethyl)aniline: A Comparative Guide to Evaluating Novel Chemical Entities
Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery In the relentless pursuit of novel therapeutics, the journey from a newly synthesized compound to a viable drug candidate is paved with rigorous ev...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Rigorous Benchmarking in Drug Discovery
In the relentless pursuit of novel therapeutics, the journey from a newly synthesized compound to a viable drug candidate is paved with rigorous evaluation. The initial characterization of a molecule, such as 4-Isopropoxy-N-(2-phenoxyethyl)aniline, a compound with structural motifs suggestive of potential bioactivity, is a critical first step. This guide provides a comprehensive framework for benchmarking this novel chemical entity against established standards. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for assessing the potential of such compounds. We will use the hypothetical context of evaluating its potential as an antibacterial agent, a field with well-defined comparative methodologies.[1]
The core principle of effective benchmarking lies in direct, objective comparison with known entities under standardized conditions.[2][3][4] This not only provides a clear measure of a new compound's performance but also contextualizes its potential within the existing therapeutic landscape. For the purpose of this guide, we will benchmark 4-Isopropoxy-N-(2-phenoxyethyl)aniline against two widely recognized and mechanistically distinct antibiotics: Ciprofloxacin and Vancomycin.[1]
Rationale for Benchmark Selection
The choice of benchmarks is a critical experimental design decision. Ciprofloxacin, a fluoroquinolone, and Vancomycin, a glycopeptide, are selected for their distinct mechanisms of action and spectra of activity. This allows for a multifaceted assessment of the novel compound's potential.
Ciprofloxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Its inclusion provides a benchmark against a synthetic antibiotic with a well-defined intracellular target.
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria. It inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. This provides a benchmark against a natural product-derived antibiotic with an extracellular target.
By comparing 4-Isopropoxy-N-(2-phenoxyethyl)aniline to these standards, we can hypothesize its potential mechanism and spectrum of activity.
Physicochemical Characterization of 4-Isopropoxy-N-(2-phenoxyethyl)aniline and Benchmarks
A fundamental aspect of benchmarking involves a thorough comparison of the physicochemical properties of the test compound and the standards. These properties can influence formulation, bioavailability, and pharmacokinetic profiles.
Slightly soluble in water, soluble in dilute acids
Freely soluble in water, insoluble in ethanol
Note: The properties for 4-Isopropoxy-N-(2-phenoxyethyl)aniline are hypothetical due to the absence of published data and are extrapolated from structurally similar aniline derivatives.[5][6][7]
Experimental Workflow: A Step-by-Step Guide to Comparative Antibacterial Spectrum Analysis
To ensure the integrity and reproducibility of the benchmarking process, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[1]
Diagram of the Experimental Workflow
Caption: Hypothetical mechanism of action for a novel antibacterial compound.
Further experimental protocols could include:
Time-kill assays: To determine if the compound is bactericidal or bacteriostatic.
Macromolecular synthesis assays: To investigate the effects on DNA, RNA, protein, and cell wall synthesis.
Membrane potential assays: To assess for disruption of the bacterial cell membrane.
Conclusion: A Framework for Evidence-Based Decision Making
This guide has outlined a systematic and scientifically rigorous approach to benchmarking a novel chemical entity, 4-Isopropoxy-N-(2-phenoxyethyl)aniline, using a hypothetical antibacterial application as a model. By employing standardized protocols and comparing against well-characterized standards, researchers can generate reliable and contextually relevant data. This evidence-based approach is crucial for making informed decisions about which compounds warrant further investment and development in the long and arduous journey of drug discovery. The principles outlined herein are broadly applicable to the evaluation of novel compounds in various therapeutic areas.
References
Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2024, December 16). Vertex AI Search.
Validating the Antibacterial Spectrum of Novel Compounds: A Compar
Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2024, December 16). Vertex AI Search.
Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC. (2025, November 13).
Aniline analytical standard 62-53-3. Sigma-Aldrich.
Determination of Aniline and Nitroanilines in Environmental and Drinking W
Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. (2025, August 7).
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
method 8131 aniline and selected derivatives by gas chromatography.
Gas Chromatography Methods for Aniline Compound Analysis: Applic
4-Isopropoxyaniline Chemical Properties,Uses,Production. (2026, January 13). ChemicalBook.
A Comparative Analysis of 4-Isopropoxyaniline and 4-Ethoxyaniline for Drug Development. Benchchem.